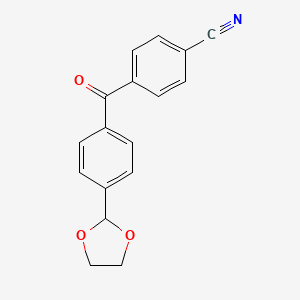

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Descripción

4-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898759-96-1) is a synthetic benzophenone derivative characterized by a cyano (-C≡N) group at the para position of one benzene ring and a 1,3-dioxolane ring fused at the ortho position of the adjacent benzene ring. Its molecular formula is C₁₇H₁₃NO₃, with a molecular weight of 279.29 g/mol . The compound’s SMILES notation (C1=CC(=CC(=C1)C2OCCO2)C(=O)C3=CC=C(C=C3)C#N) highlights the dioxolane and cyano substituents, which confer unique electronic and steric properties. The dioxolane ring enhances solubility in polar solvents, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Propiedades

IUPAC Name |

4-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-12-1-3-13(4-2-12)16(19)14-5-7-15(8-6-14)17-20-9-10-21-17/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLMGDQZPSPFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645103 | |

| Record name | 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-96-1 | |

| Record name | 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is an organic compound characterized by its unique structural features, including a cyano group and a dioxolane ring attached to a benzophenone core. This compound has garnered interest in various fields, particularly in biological research due to its potential bioactivity. This article delves into the biological activity of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone, exploring its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C17H13NO3

- Molecular Weight : 279.29 g/mol

- Structure : The compound consists of a benzophenone moiety with a cyano group (-CN) and a dioxolane ring, which contributes to its chemical reactivity and stability.

The biological activity of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone can be attributed to the following mechanisms:

- Electrophilic Interactions : The cyano group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This reactivity is crucial for probing biological mechanisms and enzyme interactions.

- Stabilization by Dioxolane Ring : The dioxolane ring enhances the compound's stability and binding affinity, making it suitable for various biochemical assays.

Biological Activity

Research indicates that 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone exhibits significant biological activity. Its applications include:

- Enzyme Inhibition Studies : The compound can serve as a probe in biochemical assays to study enzyme interactions.

- Potential Antitumor Activity : Similar compounds have shown promise in antitumor applications. For instance, related benzophenone derivatives have demonstrated strong inhibitory effects against various cancer cell lines (e.g., HL-60, A-549) with IC50 values as low as 0.26 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone | C17H13NO3 | Different positioning of cyano group | Potential enzyme inhibitor |

| 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone | C18H17NO4 | Contains an ethoxy group instead of cyano | Antifungal activity |

| 2-(4-Cyanobenzoyl)oxazole | C16H12N2O | Incorporates an oxazole ring | Antibacterial properties |

The specific arrangement of the cyano group and dioxolane ring in 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone imparts distinct chemical reactivity compared to these analogs.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and functional differences between 4-cyano-4'-(1,3-dioxolan-2-yl)benzophenone and related compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound increases electrophilicity compared to methyl (electron-donating) analogues, making it more reactive in nucleophilic substitutions .

- Solubility : The dioxolane ring improves aqueous solubility across all analogues, which is critical for biological applications .

Anticancer and Anti-Inflammatory Potential

- Chlorinated Analogues : 4'-Chloro derivatives show enhanced antimicrobial activity due to halogen-induced membrane disruption .

- Methylated Derivatives : Reduced polarity in 2-methyl analogues may enhance blood-brain barrier penetration, relevant to neurological drug design .

Photoreactivity and Material Science

- The benzophenone core enables UV-induced crosslinking, utilized in polymer chemistry and protein labeling. The cyano group in the target compound may stabilize radical intermediates during photoreduction, a mechanism observed in benzophenone-amine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.